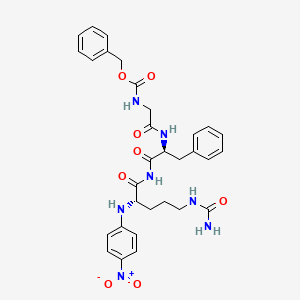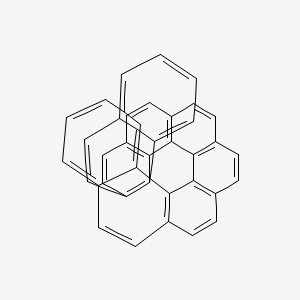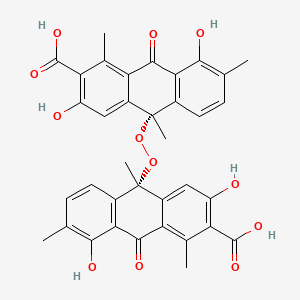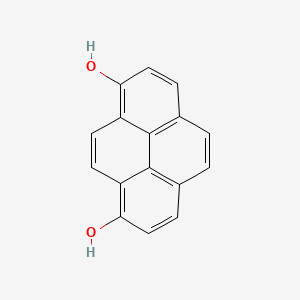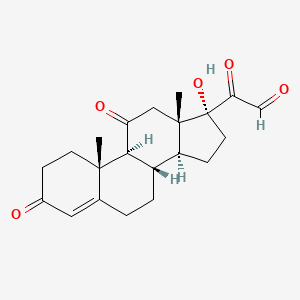
Myristoyl-coenzyme A
Übersicht
Beschreibung
Myristoyl-Coenzyme A is a long-chain fatty acyl-Coenzyme A that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of myristic acid . It plays a crucial role in the process of protein N-myristoylation, which involves the attachment of a myristoyl group to the N-terminal glycine of substrate proteins . This modification is essential for various biological functions, including signal transduction, cellular localization, and oncogenesis .
Wirkmechanismus
Target of Action
Myristoyl-coenzyme A, also known as Tetradecanoyl Coenzyme A, primarily targets the N-myristoyltransferase (NMT) enzyme . NMT is a ubiquitous eukaryotic enzyme that plays a crucial role in the myristoylation process . Myristoylation is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins .
Mode of Action
This compound serves as a substrate in protein myristoylation, a process catalyzed by NMT . The myristoylation process involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein . This attachment of a myristoyl group increases specific protein-protein interactions, leading to the subcellular localization of myristoylated proteins with their signaling partners .
Biochemical Pathways
The myristoylation process, facilitated by this compound, affects various cellular signaling pathways. It plays a significant role in regulating cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . Myristoylation is a prerequisite step in initiating many immune cell signaling cascades .
Pharmacokinetics
It’s known that the myristoylation reaction depends on the availability of the cellular pools of coenzyme a and myristate and their subsequent formation of myristoyl-coa, the substrate of nmt .
Result of Action
The result of the action of this compound is the myristoylation of proteins. This modification has implications in various biological functions, including signal transduction, cellular localization, and oncogenesis . It also plays a crucial role in host defense against microbial and viral infections .
Action Environment
The action of this compound is influenced by the availability of the cellular pools of coenzyme A and myristate . These factors can affect the formation of myristoyl-CoA and, consequently, the myristoylation process .
Biochemische Analyse
Biochemical Properties
Myristoyl-coenzyme A serves as a substrate in protein myristoylation, a process catalyzed by the enzyme N-myristoyltransferase. This enzyme transfers the myristoyl group from this compound to the glycine residue at the amino-terminal of target proteins . This modification is vital for membrane targeting, protein-protein interactions, and signal transduction pathways . This compound interacts with various enzymes, proteins, and biomolecules, including N-myristoyltransferase, which facilitates the attachment of the myristoyl group to proteins .
Cellular Effects
This compound influences various cellular processes by modifying proteins through myristoylation. This modification enhances protein-membrane interactions, stabilizes protein structures, and regulates protein localization within cells . This compound also plays a role in cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of myristoylated proteins . For example, it affects the localization and function of signaling proteins involved in immune responses and oncogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves the transfer of the myristoyl group to the N-terminal glycine residue of target proteins by N-myristoyltransferase . This process occurs through a nucleophilic addition-elimination reaction, where the carbonyl group of this compound is polarized, making it susceptible to nucleophilic attack by the glycine residue . This modification can occur co-translationally or post-translationally, depending on the protein and cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at low temperatures but can degrade over time, affecting its efficacy in biochemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively modifies target proteins and influences cellular processes . At high doses, it can exhibit toxic or adverse effects, potentially disrupting cellular functions and causing detrimental effects on animal health . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including fatty acid metabolism and protein modification . It interacts with enzymes such as N-myristoyltransferase and other cofactors involved in lipid metabolism . This compound also affects metabolic flux and metabolite levels by modulating the activity of myristoylated proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . This compound can accumulate in certain tissues, influencing its overall distribution and activity .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . This compound is typically localized to membranes, where it interacts with myristoylated proteins and influences their activity . This localization is crucial for the proper functioning of myristoylated proteins in various cellular processes .
Vorbereitungsmethoden
Myristoyl-Coenzyme A can be synthesized enzymatically. One common method involves the use of acyl-Coenzyme A synthetase, which catalyzes the reaction between myristic acid and coenzyme A in the presence of ATP and magnesium ions . The reaction proceeds as follows:
- Myristic acid + ATP → Myristoyl-AMP + PPi
- Myristoyl-AMP + Coenzyme A → this compound + AMP
Industrial production methods often involve the use of ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC) to purify the product .
Analyse Chemischer Reaktionen
Myristoyl-Coenzym A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Reduktionsreaktionen, die Myristoyl-Coenzym A betreffen, führen typischerweise zur Bildung von gesättigten Fettsäureacyl-Coenzym A-Derivaten.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen ATP, Coenzym A und spezifische Enzyme wie Acyl-Coenzym A-Synthetase und N-Myristoyltransferase . Wichtige Produkte, die aus diesen Reaktionen entstehen, umfassen myristoylierte Proteine und verschiedene oxidierte oder reduzierte Fettsäureacyl-Coenzym A-Derivate .
Wissenschaftliche Forschungsanwendungen
Myristoyl-Coenzym A hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der primäre Wirkmechanismus von Myristoyl-Coenzym A beinhaltet die Übertragung der Myristoylgruppe auf den N-terminalen Glycinrest von Substratproteinen durch das Enzym N-Myristoyltransferase . Diese Modifikation beeinflusst die Konformation, Stabilität und Lokalisierung des Proteins und beeinflusst so seine Funktion . Die Myristoylgruppe kann als molekularer Schalter fungieren und die Interaktion des Proteins mit Membranen und anderen zellulären Komponenten regulieren .
Vergleich Mit ähnlichen Verbindungen
Myristoyl-Coenzym A ähnelt anderen langkettigen Fettsäureacyl-Coenzym A-Derivaten wie Palmitoyl-Coenzym A und Stearoyl-Coenzym A . Es ist einzigartig in seiner spezifischen Rolle bei der N-Myristoylierung, einer Modifikation, die typischerweise nicht mit anderen Fettsäureacyl-Coenzym A-Derivaten assoziiert ist . Ähnliche Verbindungen umfassen:
Palmitoyl-Coenzym A: An der Protein-S-Palmitoylierung beteiligt, einer anderen Art der Lipidmodifikation.
Stearoyl-Coenzym A: Beteiligt an verschiedenen Stoffwechselwegen, darunter Fettsäureverlängerung und -desaturierung.
Die einzigartige Rolle von Myristoyl-Coenzym A bei der N-Myristoylierung unterstreicht seine Bedeutung in zellulären Prozessen und sein Potenzial als Ziel für therapeutische Interventionen .
Eigenschaften
CAS-Nummer |
3130-72-1 |
|---|---|
Molekularformel |
C35H62N7O17P3S |
Molekulargewicht |
977.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |
InChI-Schlüssel |
DUAFKXOFBZQTQE-QSGBVPJFSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Key on ui other cas no. |
3130-72-1 |
Physikalische Beschreibung |
Solid |
Synonyme |
coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


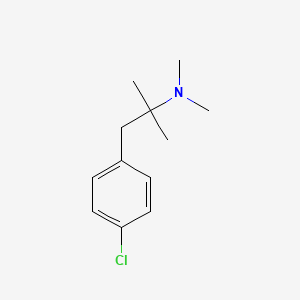
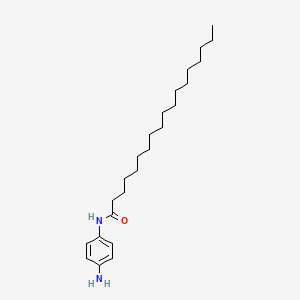
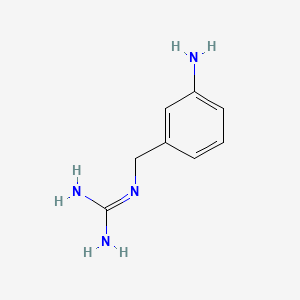
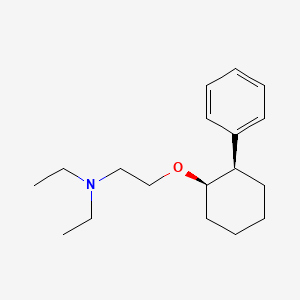
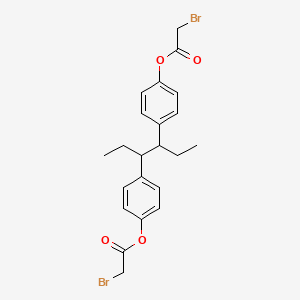
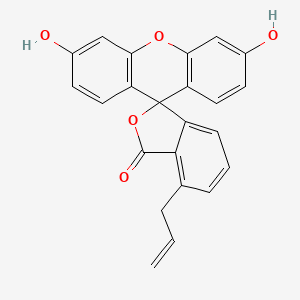
![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)
